2-(3,4-Dimethoxyphenyl)ethanethiol
Overview
Description
2-(3,4-Dimethoxyphenyl)ethanethiol is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxyphenylacetic acid with thiolating agents under controlled conditions . Another method includes the reduction of 2-(3,4-dimethoxyphenyl)ethanol using thiolating reagents . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and corresponding alcohols or alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: This compound is structurally similar but contains a hydroxyl group (-OH) instead of a thiol group (-SH).
3,4-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid group (-COOH) instead of the ethane chain.
3,4-Dimethoxybenzaldehyde: Contains an aldehyde group (-CHO) attached to the 3,4-dimethoxyphenyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The thiol group allows for specific interactions with biological molecules and participation in redox reactions, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-4-3-8(5-6-13)7-10(9)12-2/h3-4,7,13H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBSBKRGYWYIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCS)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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